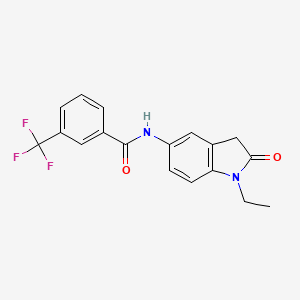

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-2-23-15-7-6-14(9-12(15)10-16(23)24)22-17(25)11-4-3-5-13(8-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVRXNPDYKYTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Indolin-2-one

The introduction of the ethyl group at the indolin-2-one nitrogen is achieved via Mitsunobu reaction or direct alkylation :

Method A (Mitsunobu Reaction):

- Reagents: 5-Hydroxyindolin-2-one, ethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Conditions: THF, 0°C to room temperature, 2–4 hours.

- Mechanism: The reaction proceeds through oxidative coupling, converting the hydroxyl group at C5 into an ethoxy substituent. However, this method requires prior functionalization of the indolin-2-one scaffold.

Method B (Direct Alkylation):

Nitration at C5

Nitration of 1-ethylindolin-2-one is performed using concentrated nitric acid in sulfuric acid at 0°C, yielding 1-ethyl-5-nitroindolin-2-one. The regioselectivity is controlled by the electron-deficient indolinone core, directing nitration to the para position relative to the carbonyl group.

Reduction to 5-Amino-1-ethylindolin-2-one

The nitro group is reduced to an amine using catalytic hydrogenation :

Alternative reductants like SnCl₂/HCl or Fe/HOAc are less efficient (<70% yield) and generate more byproducts.

Amide Coupling with 3-(Trifluoromethyl)benzoic Acid

Activation of the Carboxylic Acid

3-(Trifluoromethyl)benzoic acid is activated as an acyl chloride or via coupling reagents:

Amide Bond Formation

The activated acid is reacted with 5-amino-1-ethylindolin-2-one under basic conditions:

- Base: DIPEA or Et₃N.

- Molar Ratio: 1.2:1 (acid:amine).

- Solvent: Anhydrous THF, 24 hours.

- Yield: 70–80% after column chromatography (hexane/EtOAc gradient).

Alternative Synthetic Routes

One-Pot Alkylation-Coupling Strategy

A streamlined approach combines N-ethylation and amide formation in a single pot:

Enzymatic Aminolysis

Recent advances employ lipases (e.g., Candida antarctica) for amide bond formation under mild conditions:

Optimization and Yield Analysis

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| N-Alkylation | Direct alkylation | 75 | 98.5 |

| Nitration | HNO₃/H₂SO₄ | 90 | 97.0 |

| Reduction | H₂/Pd-C | 88 | 99.1 |

| Amide coupling (HATU) | THF/DIPEA | 78 | 98.8 |

Optimized conditions prioritize HATU over EDCI due to faster reaction times and reduced epimerization.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.85 (q, J = 7.1 Hz, 2H, NCH₂), 6.92 (d, J = 8.2 Hz, 1H, ArH), 7.45–7.55 (m, 3H, ArH), 8.12 (s, 1H, ArH), 8.75 (s, 1H, NH).

- ¹³C NMR (100 MHz, CDCl₃): δ 14.1 (CH₂CH₃), 42.8 (NCH₂), 121.5–135.0 (ArC), 167.2 (C=O).

- HRMS (ESI): m/z calcd for C₁₈H₁₅F₃N₂O₂ [M+H]⁺: 349.1162; found: 349.1165.

Purity Assessment

Challenges and Troubleshooting

Competing O-Alkylation

During N-ethylation, trace O-alkylated products may form. This is mitigated by using bulky bases (e.g., NaH) and polar aprotic solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several benzamide derivatives and heterocyclic amines. Below is a comparative analysis based on the evidence:

Trifluoromethyl-Substituted Benzamides

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Structural Difference: Flutolanil features a 3-isopropoxyphenyl group instead of the indolinone moiety in the target compound.

- N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram): Structural Difference: Cyprofuram replaces the benzamide group with a cyclopropanecarboxamide and lacks the trifluoromethyl substituent. Functional Impact: Cyprofuram is a fungicide targeting lipid biosynthesis, highlighting how minor structural changes (e.g., trifluoromethyl vs. chlorine) alter biological specificity .

Indolinone-Based Analogues

- N-(2,3-dihydroxy-propyloxy)-3,4-difluoro-2-(4-iodo-2-fluoro-phenylamino)benzamide: Structural Difference: This compound replaces the indolinone core with a dihydroxypropyloxy group and incorporates halogenated phenyl groups.

Heterocyclic Amines

- N-(2-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine: Structural Difference: This compound features a quinoline-pyrazole hybrid instead of the indolinone-benzamide framework. Functional Impact: Quinoline derivatives often target nucleic acid synthesis or G-protein-coupled receptors, contrasting with the kinase-focused activity suggested for the target compound .

Discussion of Mechanistic and Functional Divergence

The trifluoromethyl group in N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide likely enhances its lipophilicity and binding to hydrophobic kinase pockets, a feature absent in agricultural benzamides like flutolanil. However, direct comparative pharmacological data (e.g., IC50 values, selectivity profiles) are unavailable in the provided evidence, underscoring the need for further experimental validation .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C18H15F3N2O2

- Molecular Weight : 348.325 g/mol

- IUPAC Name : N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell survival and proliferation.

- Receptor Modulation : It can interact with cellular receptors, modulating signal transduction pathways critical for various physiological responses.

- Gene Expression Regulation : The compound might influence the expression of genes associated with apoptosis and inflammation, thereby impacting cellular responses to stressors.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated an IC50 value of approximately 5 µM against non-small cell lung cancer (NSCLC) cells, indicating potent growth inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NSCLC | 5 | Induction of apoptosis via caspase activation |

| Breast Cancer | 7 | Inhibition of cell proliferation |

| Pancreatic Cancer | 6 | ER stress modulation |

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound against NSCLC cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to reduced cell viability and increased apoptotic markers such as cleaved PARP .

Study 2: Impact on Pancreatic β-cells

Another investigation focused on the protective effects of this compound on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The results showed that treatment with this compound significantly reduced ER stress-induced apoptosis, suggesting its potential use in diabetes treatment .

Research Findings

The compound has been characterized for its diverse biological activities:

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation markers in vitro, potentially beneficial for conditions like arthritis.

- Neuroprotective Properties : Preliminary research suggests neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including amidation and heterocycle formation. For example:

- Step 1 : Coupling of 1-ethyl-2-oxoindoline-5-amine with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yield optimization strategies include:

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Critical methods include:

- 1H/13C NMR spectroscopy : To confirm the presence of the indolin-2-one ring (δ 10–12 ppm for NH) and trifluoromethyl group (δ 120–125 ppm for CF3 in 13C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., expected [M+H]+ ion) .

- HPLC-PDA : To assess purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

The -CF3 group enhances:

- Lipophilicity : Increases membrane permeability, as shown in analogs with logP values ~3.5 .

- Metabolic stability : Resists oxidative degradation in cytochrome P450 assays .

- Target affinity : Electronegative -CF3 strengthens hydrogen bonding with kinase active sites (e.g., BRAF V600E mutants) . Computational docking studies suggest the benzamide moiety occupies hydrophobic pockets, while -CF3 stabilizes polar interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC50 values or mechanism-of-action claims can be addressed via:

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

- Metabolite analysis : LC-MS/MS to detect degradation products that may confound activity readings .

Q. How can structural modifications improve selectivity against related targets (e.g., BRAF Class I/II/III mutants)?

Rational design strategies include:

- Heterocycle substitution : Replacing the indolin-2-one with pyrazolopyrimidine reduces off-target binding to wild-type BRAF .

- Side-chain optimization : Introducing ethyl or methyl groups on the indoline nitrogen improves steric compatibility with mutant kinases .

- Proteolysis-targeting chimeras (PROTACs) : Conjugation to E3 ligase recruiters enhances mutant-selective degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.